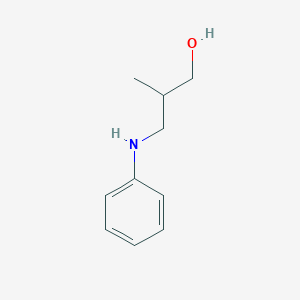![molecular formula C14H22OSi B14284551 1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one CAS No. 132150-43-7](/img/structure/B14284551.png)
1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one is a compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a phenylethanone structure
Vorbereitungsmethoden
The synthesis of 1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one typically involves the reaction of tert-butyldimethylsilyl chloride with a phenylethanone derivative in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile at temperatures ranging from room temperature to slightly elevated temperatures .
Industrial production methods for this compound are not widely documented, but the general approach would involve scaling up the laboratory synthesis procedures while ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for alcohols, allowing selective reactions to occur at other functional groups without interference.
Material Science: The compound’s stability and reactivity make it useful in the development of new materials and coatings.
Pharmaceuticals: It can be employed in the synthesis of complex molecules for drug development, particularly in the protection and deprotection steps.
Wirkmechanismus
The mechanism by which 1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one exerts its effects is primarily through the formation and cleavage of the silyl ether bond. The TBDMS group provides steric hindrance and stability, protecting sensitive hydroxyl groups during synthetic transformations. The cleavage of the silyl ether bond is typically facilitated by nucleophilic attack, often using fluoride ions, which leads to the formation of a pentavalent silicon intermediate and subsequent release of the protected alcohol .
Vergleich Mit ähnlichen Verbindungen
1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one can be compared with other silyl-protecting groups such as:
Trimethylsilyl (TMS): Less bulky and less stable compared to TBDMS.
Triethylsilyl (TES): Offers moderate steric hindrance and stability.
tert-Butyldiphenylsilyl (TBDPS): Provides greater steric hindrance and stability under acidic conditions compared to TBDMS.
Triisopropylsilyl (TIPS): Highly stable and bulky, suitable for protecting primary alcohols.
The uniqueness of this compound lies in its balance of steric hindrance and stability, making it a versatile protecting group in various synthetic applications.
Eigenschaften
CAS-Nummer |
132150-43-7 |
|---|---|
Molekularformel |
C14H22OSi |
Molekulargewicht |
234.41 g/mol |
IUPAC-Name |
1-[tert-butyl(dimethyl)silyl]-2-phenylethanone |
InChI |
InChI=1S/C14H22OSi/c1-14(2,3)16(4,5)13(15)11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
InChI-Schlüssel |
WRMUJIBIWHKJKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


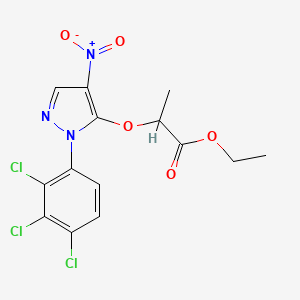
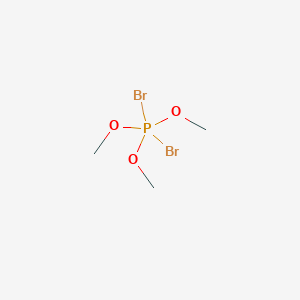
![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)


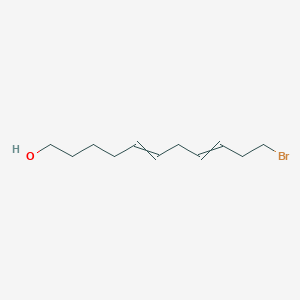
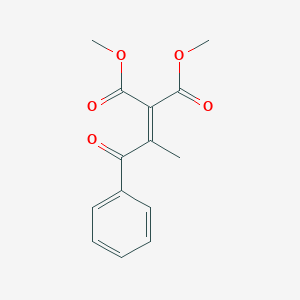
![6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14284514.png)
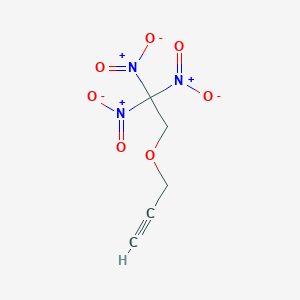
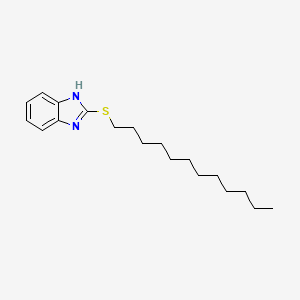
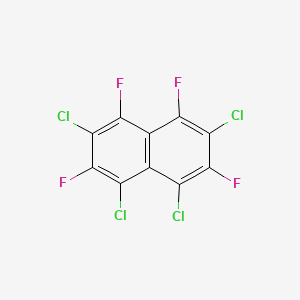
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)

